molecular formula C14H13ClFNO3 B7762841 Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B7762841
M. Wt: 297.71 g/mol
InChI Key: NGBZZCXZVDYZQK-UHFFFAOYSA-N
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Patent
US04472579

Procedure details

A mixture of 18 ml of triethylamine, 10.3 g of anhydrous piperazine, and 8.9 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed with stirring for 20 hrs. The reaction mixture was concentrated under reduced pressure, 30 ml of chloroform was added to the residue, and cooled at 0° C. to give crystals. The crystals were filtered to recover 2 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. The above filtrated solution was extracted with diluted hydrochloric acid, the hydrochloric acid layer was neutralized with diluted sodium hydroxide solution, and the neutralized solution was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate, the chloroform was evaporated under reduced pressure. The residue was treated by the same procedure in Example 1 to give 7.4 g (71% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 178°- 180° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][C:17](Cl)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]>C(N(CC)CC)C>[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][C:17]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 30 ml of chloroform
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to give crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
to recover 2 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
FILTRATION
Type
FILTRATION
Details
The above filtrated solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with diluted hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the neutralized solution was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated by the same procedure in Example 1

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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